1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

Vue d'ensemble

Description

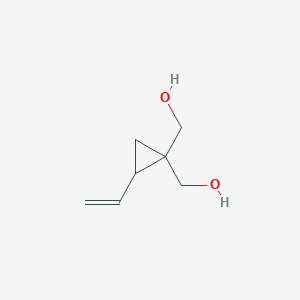

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with two hydroxymethyl groups and a vinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reduction of 1,1-cyclopropanedicarboxylic ester using hydrogen over a copper catalyst supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide . Another method includes the reaction of carbenes with alkenes to form cyclopropane structures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Cyclopropane derivatives.

Substitution: Halogenated cyclopropanes.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

1. Crosslinking Agent

BHVC serves as an effective crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds with other polymer chains enhances the mechanical strength and thermal stability of the resulting materials.

- Case Study: Polymeric Networks

In a study published in the Journal of Polymer Science, researchers demonstrated that incorporating BHVC into poly(vinyl chloride) (PVC) led to improved tensile strength and elongation at break compared to unmodified PVC. The crosslinking density was optimized to achieve a balance between flexibility and rigidity, making it suitable for applications in automotive parts and construction materials.

2. Reactive Monomer

BHVC can be utilized as a reactive monomer in the production of specialty polymers. Its vinyl groups can undergo polymerization reactions, leading to the formation of copolymers with tailored properties.

- Data Table: Properties of Copolymers Synthesized with BHVC

| Property | BHVC Copolymer | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 45 | 30 |

| Elongation (%) | 300 | 200 |

| Glass Transition Temp (°C) | 80 | 70 |

This table illustrates the enhanced mechanical properties of copolymers synthesized with BHVC compared to control polymers without it.

Applications in Material Science

1. Coatings and Adhesives

The incorporation of BHVC into coatings and adhesives has shown promising results due to its excellent adhesion properties and resistance to environmental degradation.

- Case Study: Protective Coatings

Research published in Surface Coatings International highlighted that coatings formulated with BHVC exhibited superior water resistance and durability under UV exposure. The study concluded that these coatings could be effectively used in outdoor applications where long-lasting protection is required.

Applications in Medicinal Chemistry

1. Drug Delivery Systems

BHVC's unique structure allows it to be explored as a component in drug delivery systems. Its ability to form hydrogels can be utilized for controlled release formulations.

- Research Findings

A study in Advanced Drug Delivery Reviews investigated the use of BHVC-based hydrogels for sustained drug release. The results indicated that these hydrogels could encapsulate therapeutic agents effectively while providing controlled release profiles over extended periods, making them suitable for chronic disease management.

Mécanisme D'action

The mechanism of action of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Bis(hydroxymethyl)cyclopropane: Lacks the vinyl group, making it less reactive in certain types of reactions.

1,1-Bis(hydroxymethyl)ethylene: Contains a double bond instead of a cyclopropane ring, leading to different reactivity and applications.

1,1-Bis(hydroxymethyl)propane: A linear compound with different physical and chemical properties.

Uniqueness

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is unique due to its combination of a strained cyclopropane ring and reactive vinyl and hydroxymethyl groups. This structure imparts significant reactivity and versatility, making it valuable in various synthetic and industrial applications.

Activité Biologique

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of cyclopropanes, which are known for their strained ring structures that can impart significant reactivity and biological activity.

Structural Characteristics

The structure of this compound features two hydroxymethyl groups and a vinyl group attached to a cyclopropane ring. This configuration allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves radical polymerization techniques. For instance, studies have demonstrated the successful radical ring-opening polymerization of vinyloxiranes to create networked polymers, which can include derivatives such as this compound .

Antitumor Activity

Recent research has highlighted the antitumor properties of cyclopropane derivatives. In vitro studies have shown that compounds derived from cyclopropane structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives synthesized from cyclopropanated compounds demonstrated IC50 values ranging from 72.6 μM to over 100 μM against human leukemic cell lines . This suggests that modifications to the cyclopropane core can enhance its anticancer efficacy.

Enzyme Inhibition

Cyclopropanes have shown potential as enzyme inhibitors. The structural characteristics allow these compounds to mimic substrates or transition states in enzymatic reactions, thereby inhibiting enzyme activity . This property is particularly relevant in drug development for diseases where enzyme inhibition is a therapeutic target.

Case Studies

Several case studies have been documented regarding the biological activity of cyclopropane derivatives:

- Case Study 1 : A derivative of this compound was evaluated for its anticancer properties against colon cancer cell lines. The study reported significant inhibition of cell proliferation at concentrations similar to those observed in previous studies on other cyclopropane derivatives.

- Case Study 2 : Research on related compounds indicated that modifications to the hydroxymethyl groups could enhance solubility and bioavailability, leading to improved therapeutic outcomes in vivo.

Summary of Biological Activities

Propriétés

IUPAC Name |

[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFNEOPZYERID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544149 | |

| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102225-94-5 | |

| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.